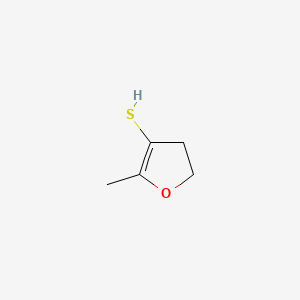

2-Methyl-4,5-dihydrofuran-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-2,3-dihydrofuran-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-4-5(7)2-3-6-4/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRSRTFITLMUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCO1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335581 | |

| Record name | 2-methyl-4,5-dihydrofuran-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow clear liquid; Sulfurous meaty savoury aroma upon dilution | |

| Record name | 2-Methyl-4,5-dihydrofuran-3-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-4,5-dihydrofuran-3-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.143 | |

| Record name | 2-Methyl-4,5-dihydrofuran-3-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26486-13-5, 65936-86-9 | |

| Record name | 4,5-Dihydro-2-methyl-3-furanthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-4,5-dihydrofuran-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Furanthiol, 4,5-dihydro-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIHYDRO-2-METHYL-3-FURANTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58O51Z0A2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-2-methyl-3(2H)-furanthione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextualization Within the Chemistry of Heterocyclic Sulfur Compounds

Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, are a vast and vital class of organic molecules. britannica.com Those containing sulfur atoms, known as sulfur-containing heterocycles, exhibit unique chemical and physical properties due to the presence of the sulfur atom. britannica.commsu.edu These compounds are widespread in nature and are fundamental to many biological processes. britannica.com

2-Methyl-4,5-dihydrofuran-3-thiol belongs to the dihydrofuran class of organic compounds, which are furan (B31954) derivatives with one double bond. foodb.ca Specifically, it is a thioenol, a class of organosulfur compounds. foodb.ca The presence of both a sulfur atom and an oxygen atom within its five-membered ring structure, along with a reactive thiol group, places it at an interesting intersection of chemical reactivity and biological relevance. The chemistry of such compounds is often dictated by the interplay between the heteroatoms and the rest of the molecular framework. msu.edu

Significance in Advanced Organic Synthesis and Methodology Development

The structural features of 2-methyl-4,5-dihydrofuran-3-thiol make it a valuable synthon in organic synthesis. The thiol group is a versatile functional group that can participate in a wide array of chemical transformations.

A notable synthetic route to a related compound, 2-methyltetrahydrofuran-3-thiol (B142655), involves the reaction of 4,5-dihydro-2-methylfuran with thioacetic acid to produce the intermediate 2-methyltetrahydrofuran-3-thiol acetate (B1210297). google.com This highlights the reactivity of the dihydrofuran ring system and its utility in accessing more complex sulfur-containing heterocycles. The development of efficient synthetic methods for such compounds is an active area of research, aiming to improve yields and reduce byproducts. google.com

The reactivity of thiols is well-documented; they are known to be somewhat unstable in certain environments and can readily react to form disulfides. researchgate.net This reactivity, while a challenge in some contexts, is also a powerful tool in synthetic chemistry, allowing for the construction of larger and more complex molecules.

Relevance in Biochemical Systems and Food Chemistry Investigations

Strategies for Carbon-Sulfur Bond Formation in Dihydrofuran Systems

The introduction of a thiol group onto the dihydrofuran scaffold is a critical step in the synthesis of the target compound. This can be achieved through several strategic approaches.

The construction of the dihydrofuran thiol ring system can be achieved through the cyclization of open-chain precursors that already incorporate a sulfur atom. This approach involves forming the heterocyclic ring and the carbon-sulfur bond in a concerted or stepwise manner. For instance, radical cyclization reactions provide a pathway to form functionalized dihydrobenzofurans, a related class of compounds, which highlights the potential of cyclization strategies in forming such heterocyclic systems. acs.org Transition metal-catalyzed reactions, such as those using copper or palladium, are also employed to facilitate the C–O cyclization needed to form the furan (B31954) ring from appropriately substituted phenols or ethers, which could be adapted for sulfur-containing analogues. nih.govrsc.org

A more common strategy involves the modification of a pre-formed dihydrofuran ring. This typically entails the conversion of a ketone or another functional group at the 3-position into a thiol. A key intermediate in this process is often an acetate (B1210297) precursor, such as 2-methyl-3-thioacetoxy-4,5-dihydrofuran. thegoodscentscompany.com This intermediate can then be hydrolyzed to yield the final thiol product. lookchem.com This method allows for a targeted introduction of the thiol group onto the desired position of the dihydrofuran ring.

Precursor-Specific Synthetic Routes

Several specific starting materials have been identified as effective precursors for the synthesis of this compound.

A well-established method for synthesizing furan-3-thiols and their dihydro derivatives involves the reaction of a corresponding dihydrofuranone-3 with hydrogen sulfide (B99878). google.com In the case of this compound, a common precursor is 4-hydroxy-5-methyl-3(2H)-furanone (HMF). The reaction of HMF with hydrogen sulfide at elevated temperatures and controlled pH results in a complex mixture of volatile compounds, including various thiols. nih.gov This reaction pathway is significant as it mirrors processes that occur during the cooking of food.

| Reactant with HMF | Conditions | Major Product Classes | Reference |

|---|---|---|---|

| Hydrogen Sulfide | pH 4.5, 140°C, 60 min | Dithiolanones, Thiols, Disulfides | nih.gov |

| Cysteine | pH 4.5, 140°C, 60 min | Thiols, Disulfides, Dithiolanones | nih.gov |

Another synthetic approach starts with 4,5-dihydro-2-methylfuran. This precursor can be synthesized from 5-hydroxy-2-pentanone via a dehydration reaction, often catalyzed by an acid like phosphoric acid. google.comgoogle.com The resulting 4,5-dihydro-2-methylfuran can then undergo a reaction with a sulfur-donating reagent. For instance, reaction with thioacetic acid can introduce a thioacetate (B1230152) group, which is subsequently hydrolyzed to the desired thiol. google.com This multi-step process offers a viable route with potentially high yields and improved product quality by minimizing isomers. google.com

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a primary pathway for the natural formation of this compound in food. nih.gov Key precursors in this process are the amino acid cysteine, which provides the sulfur atom, and pentose (B10789219) sugars like ribose. researchgate.net During heating, these precursors react to form a variety of flavor compounds. nih.gov

Isotopic labeling studies have shown that the carbon backbone of 2-methyl-3-furanthiol (B142662) (a related furanthiol) originates from ribose, while the sulfur atom comes from cysteine. nih.govacs.org The reaction proceeds through several intermediates, including α-dicarbonyl compounds. nih.gov Specifically, a proposed pathway from ribose involves the formation of its 1,4-dideoxyosone, which then reacts to form the furanthiol. researchgate.netnih.gov This in-situ formation is crucial for the development of meaty and savory flavors in cooked products.

| Sulfur Source | Sugar Source | Key Intermediate | Resulting Flavor Compound | Reference |

|---|---|---|---|---|

| Cysteine | Ribose | 1,4-dideoxyosone | 2-Methyl-3-furanthiol | researchgate.netnih.gov |

Stereoselective Synthesis and Chiral Resolution Challenges

The creation of a specific stereoisomer of this compound requires a synthetic route that can control the formation of the chiral center at the carbon atom bearing the thiol group. While direct stereoselective synthesis of this specific compound is not extensively documented in publicly available research, principles from the synthesis of analogous structures, such as 2-methyl-tetrahydrofuran-3-thiol and other substituted dihydrofurans, provide a roadmap for potential strategies.

The primary challenge in the synthesis of chiral dihydrofuran thiols lies in the introduction of the thiol group in a stereocontrolled manner. The inherent reactivity of thiols and the potential for racemization under various reaction conditions further complicate these synthetic endeavors.

Methodologies for Stereoselective Synthesis:

Several established methods in asymmetric synthesis can be hypothetically applied or have been successfully used for the synthesis of structurally related chiral dihydrofurans and tetrahydrofurans. These include:

Sharpless Asymmetric Dihydroxylation: This powerful method allows for the enantioselective synthesis of diols from prochiral olefins. For a precursor to this compound, an appropriate unsaturated ester or ketone could be subjected to asymmetric dihydroxylation to create a chiral diol intermediate. Subsequent chemical transformations, including cyclization and conversion of a hydroxyl group to a thiol, would lead to the desired chiral product. Research on the enantioselective synthesis of 2-methyl-tetrahydrofuran-3-thiol acetates has successfully employed Sharpless asymmetric dihydroxylation to obtain key chiral intermediates.

Mitsunobu Reaction: The Mitsunobu reaction provides a versatile method for the inversion of stereochemistry at a chiral center. In the context of dihydrofuran thiol synthesis, a chiral alcohol precursor could be converted to the corresponding thiol with inversion of configuration using a thiolating agent under Mitsunobu conditions. This has been demonstrated in the synthesis of stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate.

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. For the synthesis of substituted dihydrofurans, bifunctional organocatalysts, such as those derived from quinine (B1679958) or thiourea, could potentially catalyze the enantioselective formation of the dihydrofuran ring from acyclic precursors.

Enzymatic Resolutions: Enzymes, with their inherent chirality, can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. For instance, a racemic mixture of a precursor alcohol could be selectively acylated by a lipase, leaving one enantiomer of the alcohol unreacted and in high enantiomeric excess. This resolved alcohol could then be converted to the desired chiral thiol.

Chiral Resolution Challenges:

Even when a stereoselective synthesis is not employed, or if it results in incomplete enantioselectivity, the separation of the resulting enantiomers (chiral resolution) is a critical step. For volatile sulfur compounds like this compound, this presents specific challenges:

Gas Chromatography (GC): Chiral gas chromatography is a primary technique for the separation and analysis of volatile enantiomers. The use of chiral stationary phases (CSPs) within the GC column allows for differential interaction with the enantiomers, leading to their separation. However, finding a suitable CSP that provides baseline resolution for a specific pair of enantiomers can be a matter of trial and error. The volatility and potential for thermal degradation of sulfur compounds on the GC column also need to be carefully managed.

Preparative Chromatography: For obtaining larger quantities of pure enantiomers, preparative chiral chromatography (either HPLC or SFC) is often the method of choice. However, the cost of chiral stationary phases and the solvents used can be significant, especially for large-scale separations.

Crystallization: Diastereomeric crystallization is a classical method for chiral resolution. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization. The challenge lies in finding a suitable and inexpensive resolving agent that forms well-defined crystals with one of the diastereomers.

The table below summarizes some research findings on the stereoselective synthesis of compounds structurally related to this compound, illustrating the application of the methodologies discussed.

| Precursor/Analogue | Method | Catalyst/Reagent | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| (E)-crotyl alcohol | Sharpless Asymmetric Dihydroxylation | AD-mix-β | (2R,3R)-2,3-butanediol | >95% ee |

| Racemic 2-methyl-tetrahydrofuran-3-ol | Enzymatic Resolution | Lipase | (R)-2-methyl-tetrahydrofuran-3-ol | >99% ee |

| 1,3-dicarbonyl compounds and α-bromonitroalkenes | Organocatalysis | Quinine-derived squaramide | Substituted 2,3-dihydrofurans | up to 97% ee |

It is important to note that while these examples provide a strong indication of the potential routes to enantiomerically enriched this compound, direct experimental data for this specific compound remains to be extensively reported in the scientific literature. Future research in this area will likely focus on the adaptation and optimization of these established stereoselective methods to unlock the full potential of the individual enantiomers of this intriguing flavor compound.

Transformations of the Thiol Group (-SH)

The thiol group is the primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic reactions.

The thiol group of this compound is susceptible to oxidation, a common reaction for mercaptans. This oxidation typically leads to the formation of a disulfide, specifically bis(2-methyl-4,5-dihydro-3-furyl) disulfide. ebi.ac.ukchemeo.comzfin.orguni.lu This conversion is a key reaction, as the resulting disulfide also contributes to flavor profiles, often retaining meaty aromas.

Various oxidizing agents can facilitate this transformation. Mild oxidants are generally sufficient to induce the coupling of two thiol molecules. For the closely related compound 2-methyl-3-furanthiol, oxidation is readily achieved using agents like hydrogen peroxide (H₂O₂) in aqueous solutions. researchgate.net Other common oxidants for this type of transformation include dimethyl sulfoxide (B87167) (DMSO), which can be used to produce the disulfide with high yield. google.com In some instances, even atmospheric oxygen can serve as the oxidant, particularly when catalyzed. google.com The instability of the thiol can also lead to oligomerization and polymerization reactions. nih.gov

Table 1: Oxidation Reactions of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-Methyl-3-furanthiol | Hydrogen Peroxide (H₂O₂) | Bis(2-methyl-3-furyl) disulfide | researchgate.net |

| 2-Methyl-3-furanthiol | Dimethyl Sulfoxide (DMSO) | Bis(2-methyl-3-furyl) disulfide | google.com |

| 2-Methyl-3-furanthiol | Oxygen (air) | Bis(2-methyl-3-furyl) disulfide | google.com |

The disulfide bond in bis(2-methyl-4,5-dihydro-3-furyl) disulfide can be cleaved through reduction to regenerate the parent thiol. This reversible reaction is a characteristic feature of the thiol-disulfide equilibrium. Standard reducing agents, such as zinc and acid, are effective for this transformation. In biological contexts, enzymatic systems involving reducing agents like dithiothreitol (B142953) (DTT) are known to cleave disulfide bonds, highlighting the potential for this reaction under mild, physiological-like conditions. researchgate.net

Reactions of the Dihydrofuran Ring System

The dihydrofuran ring contains a carbon-carbon double bond, making it susceptible to addition reactions and other modifications that alter the heterocyclic structure.

The endocyclic double bond of the dihydrofuran moiety can undergo addition reactions. A notable example is the reaction of the parent ring system, 4,5-dihydro-2-methylfuran, with thioacetic acid. This reaction proceeds via the addition of the thioacid across the double bond, leading to the formation of a saturated tetrahydrofuran (B95107) derivative, specifically 2-methyltetrahydrofuran-3-thiol (B142655) acetate. google.com This demonstrates the capability of the ring to be functionalized through electrophilic addition.

Table 2: Addition Reaction to the Dihydrofuran Ring This table is interactive. Users can sort columns by clicking on the headers.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4,5-Dihydro-2-methylfuran | Thioacetic Acid | Piperidine | 2-Methyltetrahydrofuran-3-thiol acetate | google.com |

Modification of the dihydrofuran ring can lead to the synthesis of various derivatives. The saturation of the double bond, as described above, is a primary modification, converting the this compound into 2-methyltetrahydrofuran-3-thiol. google.com This saturated analog, 2-methyltetrahydrofuran-3-thiol, is itself an important flavor compound. google.comchemicalbook.com The synthesis often starts from 5-hydroxy-2-pentanone, which is cyclized to form the 4,5-dihydro-2-methylfuran ring, subsequently functionalized with a thiol group or its precursor. google.com This process highlights how modifications to the ring's structure and saturation level are key to producing related flavor compounds.

Mechanistic Elucidation and Kinetic Studies

The chemical behavior of this compound is characterized by the reactivity of its thiol group and its participation in complex chemical transformations, particularly those relevant to food chemistry and flavor development.

Investigation of Thiol-Mediated Redox Processes

The thiol functional group in this compound is a key player in various redox reactions. Thiols, in general, are known to be important in protecting cell membranes against lipid peroxidation. researchgate.net The antioxidant properties of this compound have been noted, with studies showing its ability to inhibit the oxidation of other organic molecules. researchgate.net For instance, it has been demonstrated to prevent the oxidation of heptanal (B48729) for an extended period. researchgate.net

One of the primary redox reactions this thiol undergoes is its reaction with oxidizing agents. In aqueous buffer solutions, this compound readily reacts with hydrogen peroxide (H₂O₂), leading to the formation of its corresponding disulfide, bis(2-methyl-3-furyl) disulfide. researchgate.net This conversion from a thiol to a disulfide is a characteristic oxidative coupling reaction. Such reactions are significant as they highlight the antioxidative activity of these thiols in aqueous systems. researchgate.net

The general mechanism for thiol-ene radical additions involves the formation of a thiyl radical, which can be initiated by light, heat, or radical initiators. wikipedia.org This radical then propagates with an alkene functional group. wikipedia.org While not explicitly detailed for this compound in the provided context, this general principle of thiol reactivity is relevant.

The table below summarizes the key redox behavior of this compound.

| Reactant | Product(s) | Reaction Type | Significance |

| Hydrogen Peroxide (H₂O₂) | bis(2-methyl-3-furyl) disulfide | Oxidation | Demonstrates antioxidative activity in aqueous systems. researchgate.net |

| Heptanal | Inhibition of oxidation | Antioxidant Activity | Protects against lipid peroxidation. researchgate.net |

Role in Complex Reaction Networks (e.g., Maillard Reaction)

This compound is a significant compound in the intricate network of reactions known as the Maillard reaction. researchgate.net The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars, typically at elevated temperatures, and is responsible for the desirable flavors and colors in many cooked foods. wikipedia.orglatu.org.uy

This thiol is recognized as a thiamin precursor and is naturally found in foods, especially meat. cymitquimica.com Its formation is often a result of the Maillard reaction between carbohydrates and the sulfur-containing amino acid cysteine. researchgate.net It can also be generated from the degradation of thiamin or through enzymatic reactions. researchgate.net

Within the Maillard reaction, this compound can participate in and be formed through various pathways. The reaction itself is a complex cascade, starting with the condensation of a carbonyl group from a sugar with an amino group from an amino acid to form an N-substituted glycosylamine. wikipedia.org This unstable intermediate undergoes the Amadori rearrangement to form ketosamines, which can then react further in several ways, including dehydration, fragmentation, and polymerization to form melanoidins. wikipedia.orglatu.org.uy

The formation of furan and methylfuran compounds, which are structurally related to this compound, occurs through sugar dehydration or fragmentation during the Maillard reaction. researchgate.net Specifically, 2-methylfuran (B129897) formation is linked to certain amino acids like alanine (B10760859) and threonine. researchgate.net

The table below outlines the involvement of this compound in the Maillard reaction.

| Precursors | Key Intermediates/Pathways | Role of this compound |

| Carbohydrates and Cysteine | Amadori rearrangement products, Strecker aldehydes | Formation as a flavor compound. researchgate.net |

| Thiamin | Degradation products | Alternative formation pathway. researchgate.net |

| Reducing sugars and Amino acids | Glycosylamine, Ketosamines | Participation in the complex reaction network. wikipedia.orglatu.org.uy |

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 4,5 Dihydrofuran 3 Thiol in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 2-Methyl-4,5-dihydrofuran-3-thiol from complex sample matrices and accurately measuring its concentration. The choice of technique often depends on the specific research question, the sample type, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, volatile components of a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Researchers have successfully utilized GC-MS to identify and, in some cases, quantify this compound in various food products, contributing to the understanding of their flavor profiles. For instance, its presence has been confirmed in products like meat, contributing to their desirable cooked and savory aromas. researchgate.net The coupling of GC with specific detectors, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), can enhance the selectivity and sensitivity for sulfur-containing compounds, effectively filtering out interferences from other non-sulfur volatiles. nih.gov

To improve the stability and chromatographic behavior of thiols, derivatization is a common strategy. For example, using reagents like p-hydroxymercuribenzoate (B1229956) has been a traditional approach for the specific extraction of thiols prior to GC-MS analysis. researchgate.net More recent methods involve derivatization with agents like ethyl propiolate, which has been shown to improve method performance in terms of sensitivity and the number of thiols that can be measured simultaneously. scielo.org.za

Table 1: GC-MS Applications in Thiol Analysis

| Application | Sample Matrix | Key Findings | Reference |

| Volatile Profiling | Meat Products | Identification of 2-Methyl-3-furanthiol (B142662) as a contributor to meaty aroma. | researchgate.net |

| Thiol Quantification | Wine | Development of a method using p-hydroxymercuribenzoate for thiol extraction and subsequent GC-MS analysis. | researchgate.net |

| Method Adaptation | Wine | Adaptation of the ethyl propiolate derivatization method for GC-MS/MS analysis of various thiols. | scielo.org.za |

| Thiol Analysis | Matcha | Use of HS-SPME-GC/MS and SAFE-GC/MS to characterize key aroma compounds, including thiols. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing less volatile, thermally labile, or polar compounds, including the degradation products of this compound. In LC-MS, separation occurs in a liquid mobile phase, making it suitable for a broader range of molecules.

The study of furan (B31954) metabolism, for instance, has utilized LC-MS/MS to characterize urinary metabolites. nih.gov Although not directly focused on this compound, these studies demonstrate the capability of LC-MS to identify and track the biotransformation products of furan-related compounds. nih.gov These products can result from reactions with cellular nucleophiles and undergo further metabolic changes like N-acetylation and S-oxidation. nih.gov The high sensitivity and specificity of LC-MS/MS are crucial for identifying these complex structures in biological matrices. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Trace Analysis

For detecting and quantifying trace levels of this compound, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity. researchgate.net UPLC utilizes smaller particle sizes in the stationary phase, allowing for higher pressures and resulting in sharper peaks and faster analysis times compared to conventional HPLC.

A key challenge in thiol analysis is their instability. Derivatization with reagents like 4,4′-dithiodipyridine (DTDP) has been shown to improve the stability and detectability of volatile thiols for UPLC-MS/MS analysis. researchgate.netnih.gov This approach, combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, has been successfully applied to determine the concentration of several volatile thiols, including 2-methyl-3-furanthiol, in complex matrices like fermented grains used in the production of sauce-aroma baijiu. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, allowing for the accurate quantification of these compounds even at very low concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of its structure and the study of its conformation.

Proton (¹H) and Carbon-13 (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental NMR experiments used for structural analysis. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton of the molecule.

Table 2: Representative NMR Data for Related Furan Structures

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| 2,5-Dihydrofuran | ¹H | CDCl₃ | 5.89 (CH=CH), 4.63 (CH₂) | chemicalbook.com |

| 2,3-Dihydrofuran | ¹³C | - | Data not specified in abstract | chemicalbook.com |

Advanced 2D NMR Techniques and Heteronuclear Correlations

To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms within the molecule, advanced 2D NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining the molecule's three-dimensional conformation.

While specific 2D NMR studies on this compound were not found in the provided search results, the application of these techniques to similar and more complex furan-derived metabolites has been documented. For example, the structural elucidation of furan metabolites derived from cysteine-lysine crosslinks relied heavily on LC-MS/MS in conjunction with NMR, likely including 2D techniques, to confirm the proposed structures. nih.gov The analysis of such complex molecules would be nearly impossible without the detailed connectivity information provided by heteronuclear correlation experiments like HSQC and HMBC.

Application of Isotopic Labeling in Tracing Chemical Transformations

Specific research employing isotopic labeling to trace the chemical transformations of this compound has not been identified in the public domain. However, isotopic labeling is a powerful technique used to elucidate reaction mechanisms, and its application to related furan compounds provides a framework for how it could be used for the title compound.

For example, deuterium (B1214612) labeling has been utilized in studies of the hydrogenation of 2-methylfuran (B129897) over metal catalysts. thegoodscentscompany.com In these studies, deuterium gas (D₂) is used in place of hydrogen (H₂), and the positions of deuterium incorporation in the product molecules are determined using techniques like mass spectrometry and NMR spectroscopy. This allows researchers to understand the pathways of ring saturation and C-O bond cleavage. thegoodscentscompany.com

In the context of this compound, isotopic labeling could be applied in several ways:

Deuterium Labeling: Substituting specific hydrogen atoms with deuterium could help elucidate the mechanism of its formation, for instance, in the Maillard reaction or from the degradation of other compounds. By tracing the position of the deuterium atoms in the final product, the reaction pathway can be inferred.

Carbon-13 Labeling: Incorporating ¹³C at specific positions in precursor molecules would allow for the tracking of the carbon skeleton during the formation of the dihydrofuran ring.

Sulfur-34 Labeling: Using a sulfur source enriched with the stable isotope ³⁴S could help to identify the origin of the sulfur atom in the thiol group, particularly in complex food systems where multiple sulfur donors might be present.

Oxygen-18 Labeling: Labeling with ¹⁸O in the furan ring could be used to study ring-opening and other rearrangement reactions.

A commercial supplier of chemical services lists isotope labeling as a service they provide, which could potentially be used for the synthesis of isotopically labeled this compound for research purposes. thegoodscentscompany.com

The table below outlines potential isotopic labeling strategies and their research applications for this compound.

Table 2: Potential Isotopic Labeling Strategies for this compound

| Isotope | Labeled Position | Potential Research Application |

|---|---|---|

| ²H (Deuterium) | Thiol-Hydrogen | Studying H/D exchange reactions and the role of the thiol proton in chemical reactions. |

| ²H (Deuterium) | Methyl Group | Investigating the reactivity and transformation of the methyl group. |

| ¹³C | Ring Carbons | Elucidating the mechanism of furan ring formation and rearrangement. |

| ³⁴S | Thiol Group | Tracing the origin of the sulfur atom in formation pathways. |

Computational and Theoretical Investigations of 2 Methyl 4,5 Dihydrofuran 3 Thiol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of furan (B31954) derivatives and related sulfur-containing compounds.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For 2-Methyl-4,5-dihydrofuran-3-thiol, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Energetic analysis, often performed in conjunction with geometry optimization, provides insights into the thermodynamic stability of the molecule. High-level quantum chemical methods, such as G3 theory, have been used to determine the standard molar enthalpies of formation for related sulfur-containing furan derivatives. mdpi.com These calculations are crucial for understanding the energy landscape of chemical reactions involving these compounds. For instance, theoretical studies on the hydrodeoxygenation of furfural (B47365) to 2-methylfuran (B129897) on catalyst surfaces have shown that the reaction pathway is both kinetically and thermodynamically favorable. rsc.org

Table 1: Representative Optimized Geometric Parameters for a Dihydrofuran Ring System (Calculated) (Note: These are representative values for a dihydrofuran ring system and are intended for illustrative purposes as specific experimental or calculated data for this compound were not available in the searched literature.)

| Parameter | Value |

| C=C Bond Length (Å) | 1.34 |

| C-C Bond Length (Å) | 1.51 |

| C-O Bond Length (Å) | 1.37 |

| C-S Bond Length (Å) | 1.77 |

| C-H Bond Length (Å) | 1.09 |

| C=C-S Bond Angle (°) | 125 |

| C-O-C Bond Angle (°) | 108 |

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For molecules like this compound, DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts.

Studies on similar molecules, such as 2,3-dihydro-4-methylthiophene-1,1-dioxide, have demonstrated that theoretical calculations using the B3LYP method with appropriate basis sets can accurately reproduce experimental FTIR and FT-Raman spectra. researchgate.net The calculated harmonic vibrational frequencies are often scaled by a factor to improve agreement with experimental results. virtualchemistry.org Such theoretical spectroscopic data is invaluable for the identification and characterization of the compound.

Table 2: Representative Predicted Vibrational Frequencies for a Dihydrofuran-thiol System (Calculated) (Note: These are representative values and are intended for illustrative purposes as specific experimental or calculated data for this compound were not available in the searched literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S-H Stretch | 2550 |

| C=C Stretch | 1650 |

| C-H Stretch (sp²) | 3100 |

| C-H Stretch (sp³) | 2950 |

| C-O Stretch | 1250 |

| C-S Stretch | 700 |

Understanding the formation and degradation pathways of this compound is crucial, particularly in the context of food chemistry where it is a potent flavor compound. DFT can be used to elucidate transition states and map reaction coordinates for chemical reactions. A transition state is the highest energy point along the reaction pathway, and its structure and energy determine the reaction rate.

For example, a hypothetical reaction sequence for the formation of the related 2-methyl-3-furanthiol (B142662) (MFT) from 4-hydroxy-5-methyl-3(2H)-furanone and hydrogen sulfide (B99878) has been proposed. dss.go.th Computational studies can map the energy profile of such a reaction, identifying the transition state for the key steps, such as the thiol group incorporation and subsequent reduction and dehydration. dss.go.th The instability of MFT has been attributed to its ability to undergo oligomerization and polymerization, a process that can be investigated by mapping the reaction coordinates of the protonated MFT species reacting with other nucleophiles. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most populated conformers and the energy barriers between them. This is particularly important for understanding how the molecule interacts with other molecules, such as receptors in biological systems or other components in a food matrix.

Quantum Chemical Methods for Reactivity and Selectivity Predictions

Quantum chemical methods, including DFT, are instrumental in predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), one can predict how it will react with other chemical species.

The reactivity of furan derivatives has been the subject of numerous computational studies. For instance, the interaction of furan with a Ziegler-Natta catalyst was investigated using DFT, revealing that furan acts as an electron donor. mdpi.com In another study, the reaction between 2-methoxyfuran (B1219529) and a nitroalkene was analyzed, showing that the reaction proceeds through zwitterionic intermediates. nih.gov For this compound, analysis of its molecular electrostatic potential (MEP) would reveal the regions most susceptible to electrophilic and nucleophilic attack. The thiol group, for instance, is a likely site for nucleophilic reactions. These computational predictions are vital for understanding the chemical behavior of the compound and for designing synthetic routes or predicting its degradation pathways.

Biochemical Pathways and Biological Significance of 2 Methyl 4,5 Dihydrofuran 3 Thiol

The biological importance of 2-Methyl-4,5-dihydrofuran-3-thiol is intrinsically linked to its roles in essential metabolic cycles.

Status as a Thiamine (B1217682) Precursor

This compound is identified as a precursor to thiamine (Vitamin B1). cymitquimica.com Thiamine is an essential nutrient for humans and other organisms, playing a crucial role as a coenzyme in the metabolism of carbohydrates and amino acids. The metabolic pathway involving this thiol highlights its importance in the synthesis of this vital vitamin.

Metabolic Pathways Leading to Cysteine and Related Biologically Active Compounds

This dihydrofuran derivative is also involved in sulfur biochemical cycles. It can be metabolized to form the amino acid cysteine. cymitquimica.com Cysteine is a versatile biomolecule, serving as a building block for proteins and a precursor for other biologically active compounds. The metabolic conversion of this compound to cysteine underscores its connection to fundamental anabolic and catabolic processes within the body. cymitquimica.com

Formation and Contribution in Maillard Reaction Systems

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of this compound in food systems. researchgate.net

Precursor Systems and Environmental Factors Affecting Formation Yields

The formation of this compound is influenced by several factors, including the specific precursors present and the environmental conditions of the reaction.

Precursors: The most common precursors for the formation of its close analog, 2-methyl-3-furanthiol (B142662) (MFT), are carbohydrates and the amino acid cysteine. researchgate.net Pentoses, such as xylose, are particularly effective sugar precursors. ntou.edu.tw Thiamine degradation also serves as a significant formation pathway. researchgate.netresearchgate.net

Environmental Factors:

pH: The pH of the reaction environment plays a crucial role. For instance, reactions involving 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide (B99878) have been studied at pH values of 4.5 and 6.5, showing different product profiles. ntou.edu.tw Specifically, at pH 4.5, the reaction with cysteine yielded a greater number of individual volatile compounds, with thiols being the dominant class. nih.gov

Temperature: Roasting conditions, characterized by high temperatures, favor the formation of furan (B31954) and methylfuran compounds. nih.govresearchgate.net

Mechanisms of Formation from Carbohydrates, Amino Acids, and Thiamine Degradation Products

The formation of this compound and related furanthiols involves complex chemical transformations.

From Carbohydrates and Amino Acids: The Maillard reaction between sugars and cysteine is a primary route. researchgate.net For example, the reaction of 4-hydroxy-5-methyl-3(2H)-furanone, a product of pentose (B10789219) reactions, with cysteine or hydrogen sulfide leads to the formation of various sulfur-containing volatiles. ntou.edu.twnih.gov

From Thiamine Degradation: The thermal degradation of thiamine is another well-established pathway for the generation of furanthiols. researchgate.netresearchgate.net

Exploration of Intrinsic Bioactivity

The intrinsic bioactivity of this compound, a sulfur-containing heterocyclic compound, is an area of growing scientific interest. While research specifically focused on this compound is emerging, its structural features—a dihydrofuran ring and a thiol group—suggest a potential for various biological activities. These activities are primarily centered around its redox properties and its ability to interact with biological macromolecules.

Redox-Modulating Properties and Antioxidant Activity

The thiol (-SH) group is a key determinant of the redox-modulating properties of this compound. Thiols are known for their ability to participate in redox reactions, acting as potent antioxidants. nih.govrjor.ro They can readily donate a hydrogen atom from the sulfhydryl group, thereby neutralizing reactive oxygen species (ROS) and other free radicals. rjor.ro The general mechanism involves the oxidation of the thiol to a thiyl radical, which can then react with another thiyl radical to form a disulfide, a more stable species. masterorganicchemistry.comlibretexts.org This process is crucial in protecting cells from oxidative damage. nih.govnih.gov

The antioxidant activity of thiols is well-documented. nih.gov For instance, N-acetyl-L-cysteine and other thiol-containing compounds have been shown to exhibit antioxidant activity against superoxide (B77818) anion, hydrogen peroxide, and singlet oxygen. nih.gov The antioxidant capacity of thiols is linked to their ability to undergo oxidation, thereby preventing the oxidation of other vital cellular components. libretexts.orglibretexts.org

Table 1: Redox-Related Properties of Thiols

| Property | Description | Relevance to this compound |

| Hydrogen Donation | The -SH group can donate a hydrogen atom to neutralize free radicals. rjor.ro | The primary mechanism for its potential antioxidant activity. |

| Disulfide Formation | Two thiol molecules can be oxidized to form a disulfide bond (R-S-S-R). masterorganicchemistry.comlibretexts.org | A key reaction in redox cycling and detoxification of reactive species. |

| Interaction with ROS | Thiols can directly react with and neutralize various reactive oxygen species. nih.gov | Suggests a protective role against oxidative stress. |

Antimicrobial Efficacy and Mechanisms

The antimicrobial potential of furan and thiol derivatives has been explored in various studies. Furan-containing compounds have been reported to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. researchgate.netijabbr.comnih.gov The antimicrobial action of furan derivatives is often attributed to their ability to interfere with microbial growth and enzyme function. nih.govmdpi.com

Similarly, thiol-containing compounds have been investigated for their antimicrobial properties. The reactivity of the thiol group can lead to the inactivation of essential microbial enzymes and proteins. researchgate.net For example, some antimicrobial agents containing a vinylfuran structure exert their effect through reaction with thiol groups in microbial cells. nih.gov

While specific data on the antimicrobial efficacy of this compound is not extensively available, studies on related compounds provide a basis for its potential activity. For instance, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. zsmu.edu.ua The structure-activity relationship studies of these compounds indicated that modifications to the molecule could influence their antimicrobial potency. zsmu.edu.ua Furthermore, novel vancomycin (B549263) derivatives incorporating thiol and disulfide moieties have demonstrated enhanced antibacterial activity against resistant bacterial strains. biorxiv.org

Table 2: Antimicrobial Potential of Related Furan and Thiol Compounds

| Compound Class | Observed Antimicrobial Activity | Potential Mechanism of Action |

| Furan Derivatives | Antibacterial, Antifungal researchgate.netijabbr.comnih.gov | Inhibition of microbial growth, enzyme modification. nih.govmdpi.com |

| Thiol-Containing Compounds | Antibacterial biorxiv.org | Inactivation of essential microbial enzymes and proteins. researchgate.net |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Moderate activity against S. aureus and E. coli. zsmu.edu.ua | Structure-dependent interaction with microbial targets. zsmu.edu.ua |

Hypothesized Bioactivity Mechanisms and Experimental Validation Strategies

Based on its chemical structure, several bioactivity mechanisms can be hypothesized for this compound. The presence of the thiol group suggests that its primary mechanism of action is likely related to its nucleophilicity and redox potential. wikipedia.org

Hypothesized Mechanisms:

Covalent Modification of Proteins: The thiol group is a potent nucleophile and can react with electrophilic sites on proteins, leading to post-translational modifications that can alter protein function. wikipedia.org This could be a key mechanism for its potential antimicrobial or other bioactivities.

Interaction with Metal Ions: Thiols are known to form complexes with metal ions. wikipedia.org This property could influence the activity of metalloenzymes or the bioavailability of essential metal ions for microorganisms.

Modulation of Cellular Signaling: Through its redox-modulating properties, this compound could influence redox-sensitive signaling pathways within cells, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation.

Experimental Validation Strategies:

To validate these hypothesized mechanisms, a multi-pronged experimental approach is necessary:

In vitro Antioxidant Assays: Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be employed to quantify the antioxidant capacity.

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria and fungi should be determined using standard microdilution methods.

Enzyme Inhibition Assays: The effect of the compound on the activity of specific microbial or mammalian enzymes that are known to be sensitive to thiol-containing compounds can be investigated.

Proteomics and Metabolomics Studies: Advanced "omics" techniques can be used to identify protein targets that are covalently modified by the compound and to understand its impact on cellular metabolism.

Spectroscopic and Chromatographic Analysis: Techniques like mass spectrometry and NMR spectroscopy can be used to characterize the reaction products of this compound with biological molecules, providing direct evidence for its reactivity.

Derivatization and Functionalization of 2 Methyl 4,5 Dihydrofuran 3 Thiol for Advanced Research Applications

Strategies for Enhancing Stability (e.g., Acetate (B1210297) Esters)

Thiols are notoriously susceptible to oxidation, which can lead to the formation of disulfides and other degradation products, limiting their shelf-life and utility in certain applications. A primary strategy to overcome this instability is the conversion of the reactive thiol group into a more stable functional group, such as an ester. The acetate ester of 2-methyl-4,5-dihydrofuran-3-thiol, known as 2-methyl-3-thioacetoxy-4,5-dihydrofuran, serves as a prominent example of this approach. femaflavor.org

This derivatization is typically achieved by reacting the thiol with an acetylating agent like thioacetic acid. google.com The resulting thioacetate (B1230152) is significantly less prone to oxidation than the free thiol. The protective acetyl group can often be removed under specific conditions (e.g., hydrolysis) to regenerate the thiol at a desired point in a synthetic sequence or application, making it an effective protecting group strategy. google.com This enhanced stability is crucial for maintaining the compound's integrity during storage and in multi-step reaction schemes.

Table 1: Comparison of Thiol and Acetate Ester Derivative

| Property | This compound | 2-Methyl-3-thioacetoxy-4,5-dihydrofuran |

| Functional Group | Thiol (-SH) | Thioester (-S-CO-CH₃) |

| Reactivity | High; prone to oxidation to disulfides | Low; stable to oxidation |

| Primary Use | Flavor agent, reactive intermediate | Stabilized precursor, synthetic intermediate |

| FEMA Number | 4683 femaflavor.org | 3636 femaflavor.org |

| JECFA Number | 2097 femaflavor.org | 1089 femaflavor.org |

Chemical Modification for Targeted Biological Probes

The development of targeted biological probes is essential for visualizing and quantifying specific molecules or processes within living systems. nih.gov The thiol group in this compound provides a reactive handle for chemical modification to create such probes. While this specific compound is not yet widely cited in probe development, its functional groups are amenable to established bioconjugation strategies.

Fluorescent probes are commonly used to detect thiol-containing species in biological environments. nih.gov The thiol on the dihydrofuran ring could be conjugated to a fluorophore through reactions such as Michael addition or alkylation. Furthermore, the introduction of fluorine atoms or fluoroalkyl groups into the furan (B31954) ring is a known strategy to alter the physicochemical and biological properties of molecules, including metabolic stability and lipophilicity. mdpi.com Such modifications could be leveraged to design probes with enhanced cellular uptake or specific targeting capabilities. For instance, a fluorinated derivative of this compound could be developed as a novel probe for studying metabolic pathways or enzyme activities where thiol recognition is key.

Table 2: Potential Modifications for Biological Probe Development

| Modification Target | Reagent/Method | Purpose in Probe Design |

| Thiol Group | Maleimide- or haloacetyl-activated fluorophore | Covalent attachment of a fluorescent reporter group for imaging. nih.gov |

| Thiol Group | Biotinylation reagents | Tagging the molecule for affinity purification or detection with streptavidin. |

| Furan Ring | Electrophilic Fluorinating Agents | Introduction of fluorine to enhance metabolic stability and modify electronic properties. mdpi.com |

| Furan Ring | Radical Trifluoromethylation | Attaching a CF₃ group to increase lipophilicity and binding affinity. mdpi.com |

Utilization as a Building Block in Complex Molecule Synthesis

Heterocyclic compounds containing sulfur are integral components of numerous pharmaceuticals and natural products. mdpi.com this compound represents a versatile building block for synthesizing more complex molecular architectures, particularly substituted thiophenes. Thiophene derivatives are known for a wide range of biological activities, including anti-inflammatory and anti-tumor properties. mdpi.com

The dihydrofuran thiol structure can be envisioned as a precursor that, through ring-opening, rearrangement, and subsequent cyclization reactions, can give rise to various heterocyclic systems. For example, it could be used in reactions with other bifunctional molecules to construct novel ring systems. The presence of both a sulfur nucleophile and an ether linkage within a cyclic framework provides unique reactivity. Synthetic chemists can exploit this to access molecular scaffolds that would be difficult to prepare using more conventional starting materials. Its use as an intermediate in the synthesis of chalcone (B49325) derivatives, which have demonstrated biological activities, highlights the potential of related sulfur-containing heterocycles in medicinal chemistry. researchgate.net

Table 3: Synthetic Potential as a Building Block

| Starting Material | Reaction Type | Potential Product Class | Significance |

| This compound | Gewald Reaction Analogue | Substituted Thiophenes | Access to biologically active heterocyclic cores. mdpi.com |

| This compound | Ring-Opening/Cyclization | Polyfunctional Thiols/Ethers | Creation of unique linear building blocks for further synthesis. |

| This compound | Condensation with Aldehydes/Ketones | Novel Thio-heterocycles | Exploration of new chemical space for drug discovery. |

Current Challenges and Future Research Perspectives

Development of Green and Scalable Synthetic Methodologies

The chemical industry is increasingly focusing on the adoption of green and sustainable practices, a trend that extends to the synthesis of flavor compounds like 2-Methyl-4,5-dihydrofuran-3-thiol. yale.eduepa.gov The principles of green chemistry, which include waste prevention, atom economy, and the use of renewable feedstocks, provide a framework for developing more environmentally friendly synthetic routes. yale.eduepa.gov

Current synthetic methods for flavor compounds often rely on traditional chemical approaches that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijsr.net The development of green and scalable methodologies for this compound presents a significant opportunity. Future research in this area should focus on several key aspects:

Biocatalytic Synthesis: The use of enzymes or whole-cell microorganisms offers a promising green alternative for the synthesis of flavor compounds. nih.govnih.govuab.catresearchgate.netresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com Biocatalysis can lead to high selectivity and specificity under mild reaction conditions, reducing energy consumption and byproduct formation. nih.govnih.govuab.catresearchgate.netresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com Research into identifying and engineering enzymes capable of catalyzing the formation of this compound from renewable precursors is a critical area of investigation.

Renewable Feedstocks: A key principle of green chemistry is the utilization of renewable starting materials. yale.eduepa.gov Investigating the synthesis of this compound from biomass-derived precursors would contribute to a more sustainable production process.

Solvent-Free and Alternative Solvent Systems: The use of organic solvents is a major contributor to the environmental impact of chemical processes. greenchemistry-toolkit.org Research into solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, is essential for developing more sustainable synthetic methods. greenchemistry-toolkit.org

Process Intensification: The development of continuous flow reactors and other process intensification technologies can lead to more efficient and scalable production processes with reduced waste and energy consumption.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. yale.eduepa.gov |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. yale.eduacs.org |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. yale.eduepa.gov |

| Catalysis | Employing selective catalysts, such as enzymes, to reduce waste and energy use. yale.eduacs.org |

Deeper Mechanistic Insights into Complex Reaction Systems

The formation of this compound in food is often a result of complex chemical reactions, primarily the Maillard reaction and the thermal degradation of thiamine (B1217682). nih.govresearchgate.netresearchgate.net A deeper understanding of the mechanisms governing these reactions is crucial for controlling and optimizing the formation of this desirable flavor compound.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a key pathway for the formation of a wide array of flavor compounds, including sulfur-containing heterocycles. nih.govnih.gov While it is known that cysteine is a crucial precursor for the formation of the related compound 2-methyl-3-furanthiol (B142662), the specific reaction pathways and intermediates leading to this compound are not fully elucidated. nih.gov Future research should aim to:

Identify Key Intermediates: Utilizing advanced analytical techniques, such as isotopic labeling studies and mass spectrometry, to identify and characterize the key reactive intermediates in the formation of this compound from Maillard reaction precursors.

Elucidate Reaction Kinetics: Studying the kinetics of the formation of this compound under different processing conditions (e.g., temperature, pH, water activity) to develop models that can predict its formation in various food systems.

Investigate the Role of Other Food Components: Understanding how other food matrix components, such as lipids and polyphenols, influence the reaction pathways and yields of this compound.

The thermal degradation of thiamine (Vitamin B1) is another important route to the formation of furanthiols. nih.govresearchgate.netresearchgate.net The thermal decomposition of thiamine can lead to the formation of 2-methyl-3-furanthiol, and it is plausible that this compound is also formed through this pathway. nih.govresearchgate.net Further research is needed to delineate the specific degradation pathways of thiamine that lead to the formation of this compound and to understand how processing conditions affect these pathways.

| Reaction Pathway | Precursors | Key Research Area |

| Maillard Reaction | Amino acids (e.g., cysteine), Reducing sugars | Identification of specific intermediates and kinetic modeling. nih.govnih.gov |

| Thiamine Degradation | Thiamine (Vitamin B1) | Elucidation of specific degradation pathways and the influence of processing conditions. nih.govresearchgate.netresearchgate.net |

Comprehensive Understanding of In-Vivo Metabolic Fates

As a food-borne compound, understanding the in-vivo metabolic fate of this compound is essential for assessing its safety and potential biological effects. It has been noted that this compound is a thiamin precursor and is metabolized to form cysteine. cymitquimica.com However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is currently lacking.

Future research should focus on:

In-Vivo and In-Vitro Metabolic Studies: Conducting detailed in-vivo studies in animal models and in-vitro studies using human liver microsomes and other relevant cell lines to identify the major metabolic pathways and metabolites of this compound. The toxicity of the related compound, 2-methylfuran (B129897), has been shown to be dependent on its metabolism, highlighting the importance of such studies. nih.gov

Identification of Metabolites: Utilizing advanced analytical techniques to identify and quantify the metabolites of this compound in biological matrices such as urine, feces, and plasma.

Toxicological Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and its acetate (B1210297) ester, establishing a No-Observed-Effect Level (NOEL) in animal studies. who.intinchem.orgfemaflavor.orgfao.orgfao.org Further toxicological studies on the parent compound and its metabolites would provide a more complete safety profile.

Expanding the Scope of Bioactivity and Therapeutic Potential Investigations

Sulfur-containing heterocyclic compounds are known to possess a wide range of biological activities and are present in many FDA-approved drugs. bookpi.orgresearchgate.netexlibrisgroup.comopenmedicinalchemistryjournal.comnih.gov These compounds have shown potential as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. exlibrisgroup.com While this compound is primarily recognized for its flavor properties, its structural features suggest that it may also possess unexplored bioactivities.

Future research should investigate the potential therapeutic applications of this compound and its derivatives. Key areas of investigation could include:

Antioxidant Activity: Furanthiols have been reported to possess antioxidant properties. researchgate.netacs.orgnih.gov Investigating the antioxidant capacity of this compound in various in-vitro and in-vivo models is a promising avenue of research.

Antimicrobial Activity: Given the known antimicrobial properties of many sulfur-containing heterocycles, screening this compound for activity against a range of pathogenic microorganisms could reveal potential applications as a natural food preservative or as a lead compound for new antimicrobial agents.

Anti-inflammatory and Other Pharmacological Activities: Exploring the potential anti-inflammatory, anticancer, and other pharmacological activities of this compound through in-vitro and in-vivo screening assays could uncover novel therapeutic uses. bookpi.orgresearchgate.netexlibrisgroup.comopenmedicinalchemistryjournal.comnih.gov

Integration of Computational and Experimental Approaches for Predictive Modeling

The integration of computational and experimental approaches can significantly accelerate research and development in the field of flavor chemistry. Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be valuable tools for understanding and predicting the properties of flavor compounds like this compound. nih.govnih.govacs.orgresearchgate.netwikipedia.org

Future research should focus on:

Development of QSAR/QSPR Models: Building QSAR models to predict the sensory properties (e.g., odor threshold, flavor profile) of this compound and its derivatives based on their molecular structures. nih.govacs.orgresearchgate.net QSPR models could be developed to predict physicochemical properties relevant to its behavior in food systems, such as volatility and solubility.

Computational Prediction of Reactivity and Stability: Utilizing computational chemistry methods to model the reaction mechanisms of this compound formation and degradation, providing insights that can guide experimental studies.

Predictive Toxicology: Employing in silico models to predict the potential toxicity of this compound and its metabolites, helping to prioritize compounds for further toxicological testing.

Integrated Experimental Validation: It is crucial that any computational predictions are validated through targeted experimental studies to ensure the accuracy and reliability of the models.

| Computational Approach | Application for this compound |

| QSAR/QSPR | Predicting sensory properties and physicochemical behavior. nih.govacs.orgresearchgate.netwikipedia.org |

| Computational Chemistry | Modeling reaction mechanisms and predicting stability. |

| In Silico Toxicology | Predicting potential toxicity of the compound and its metabolites. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-methyl-4,5-dihydrofuran-3-thiol, and what methodological considerations are critical for reproducibility?

- Answer: Synthesis typically involves multi-step reactions with precise control of solvents, catalysts, and temperature. For example, analogous heterocyclic thiols (e.g., methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate) require ethanol or dimethylformamide (DMF) as solvents, triethylamine as a base, and acetic anhydride for acetylation . Reaction monitoring via TLC or HPLC is essential to ensure intermediate purity. For reproducibility, document solvent drying, catalyst stoichiometry, and inert atmosphere conditions.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Answer: Key techniques include:

- NMR Spectroscopy: H and C NMR to confirm the thiol group (-SH) and dihydrofuran ring structure. For example, 13C-NMR data for this compound is referenced in FAO/WHO specifications .

- Mass Spectrometry (HR-MS): High-resolution MS to validate molecular weight (e.g., molecular formula , theoretical MW 116.18 g/mol) and fragmentation patterns.

- GC-MS: For purity assessment, especially if the compound is volatile (vapor pressure: 3.1±0.3 mmHg at 25°C ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the functional importance of the dihydrofuran and thiol groups in this compound?

- Answer: SAR studies should systematically modify substituents (e.g., replacing -SH with -OH or alkylating the sulfur) and evaluate biological activity. For example, in related imidazolium derivatives, substituents like methoxy or pyridyl groups significantly altered IC values . Use enzyme inhibition assays (e.g., cytochrome P450) and molecular docking to map interactions.

Q. How should researchers address contradictions in reported physicochemical properties (e.g., LogP, vapor pressure) of this compound?

- Answer: Discrepancies may arise from impurities or measurement conditions. For LogP (reported as 1.96 ), validate via shake-flask method with HPLC analysis. For vapor pressure, use differential scanning calorimetry (DSC) under controlled humidity. Cross-reference data from authoritative sources like FAO/WHO and replicate experiments with standardized protocols .

Q. What mechanistic hypotheses explain the compound’s potential bioactivity, and how can they be tested experimentally?

- Answer: Hypothesize mechanisms such as thiol-mediated redox modulation or electrophilic reactivity. Test via:

- Kinetic assays: Measure thiol-disulfide exchange rates.

- Cellular assays: Evaluate ROS (reactive oxygen species) scavenging in cell lines.

- Structural analogs: Compare activity with methyl dihydrojasmonate derivatives, which share similar heterocyclic features .

Q. What advanced analytical techniques are recommended for studying the compound’s stability under varying storage conditions?

- Answer: Use accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products. For thermal stability, employ thermogravimetric analysis (TGA). Storage in amber vials under nitrogen is advised to prevent oxidation, as suggested for related fluorinated heterocycles .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Adopt PPE including nitrile gloves, EN 166-certified safety goggles, and fume hoods for ventilation . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose per hazardous waste regulations .

Q. How can researchers ensure data robustness when comparing experimental results with computational predictions (e.g., DFT calculations)?

- Answer: Validate computational models (e.g., DFT-optimized geometries) against experimental crystallographic data or vibrational spectroscopy (Raman/IR). For example, Aldrich’s Raman library includes spectra for structurally similar thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.